Dimethyl cyanoimidodicarbonate
Overview
Description
Dimethyl cyanoimidodicarbonate is a chemical compound with the molecular formula C₅H₆N₂O₂. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis. This compound is particularly significant in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl cyanoimidodicarbonate typically involves the reaction of dimethyl carbonate with cyanamide under controlled conditions. One common method includes the use of a base such as sodium methoxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl cyanoimidodicarbonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Cyclization Reactions: It is commonly used in cyclization reactions to form heterocyclic compounds such as triazoles, oxadiazoles, and thiazoles.
Condensation Reactions: this compound can undergo condensation reactions with amines to form imidazolidinones and other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or copper are often employed to enhance the reaction rates and selectivity.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dimethylformamide to ensure proper solubility and reaction kinetics.
Major Products Formed
The major products formed from reactions involving this compound include a variety of heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Dimethyl cyanoimidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: this compound is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl cyanoimidodicarbonate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The compound acts as an electrophile, facilitating the nucleophilic attack and subsequent cyclization or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Dimethyl N-cyanodithioiminocarbonate: This compound is structurally similar and also used in the synthesis of heterocyclic compounds.
Dimethyl carbonate: While less reactive, it serves as a precursor in the synthesis of dimethyl cyanoimidodicarbonate.
Cyanamide: Another related compound used in the preparation of this compound.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming a wide range of heterocyclic compounds. Its ability to undergo various types of chemical reactions makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl N-cyano-N-methoxycarbonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-10-4(8)7(3-6)5(9)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHLRKZLABBYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172839 | |
Record name | Dimethyl cyanoimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19245-23-9 | |
Record name | 1,3-Dimethyl 2-cyanoimidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19245-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl cyanoimidodicarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyanoimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl cyanoimidodicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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